molecular formula C16H15NO B1337035 4-Methoxy-N-(3-phenyl-2-propenylidene)aniline CAS No. 15286-52-9

4-Methoxy-N-(3-phenyl-2-propenylidene)aniline

Cat. No. B1337035
Key on ui cas rn: 15286-52-9
M. Wt: 237.3 g/mol
InChI Key: MBPYUPPKESSJGW-DZVXKPJGSA-N
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Patent
US04529698

Procedure details

p-Anisidine (12.32 g) is dissolved in 160 ml of methylene chloride and 20 g of anhydrous magnesium sulfate is added. The mixture is cooled in an ice bath and 13.22 g of transcinnamaldehyde is added. The mixture is stirred under nitrogen for 2 hours and then filtered. The filtrate is evaporated to give a solid. The crude product is recrystallized from methylene chloride-petroleum ether to give 20.96 g of the title compound as a solid.
Quantity
12.32 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
13.22 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.S([O-])([O-])(=O)=O.[Mg+2].[CH:16](=O)/[CH:17]=[CH:18]/[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>C(Cl)Cl>[C:19]1([CH:18]=[CH:17][CH:16]=[N:9][C:6]2[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:1.2|

Inputs

Step One
Name
Quantity
12.32 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Name
Quantity
160 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Three
Name
Quantity
13.22 g
Type
reactant
Smiles
C(\C=C\C1=CC=CC=C1)=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred under nitrogen for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
The crude product is recrystallized from methylene chloride-petroleum ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=CC=NC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 20.96 g
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04529698

Procedure details

p-Anisidine (12.32 g) is dissolved in 160 ml of methylene chloride and 20 g of anhydrous magnesium sulfate is added. The mixture is cooled in an ice bath and 13.22 g of transcinnamaldehyde is added. The mixture is stirred under nitrogen for 2 hours and then filtered. The filtrate is evaporated to give a solid. The crude product is recrystallized from methylene chloride-petroleum ether to give 20.96 g of the title compound as a solid.
Quantity
12.32 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
13.22 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.S([O-])([O-])(=O)=O.[Mg+2].[CH:16](=O)/[CH:17]=[CH:18]/[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>C(Cl)Cl>[C:19]1([CH:18]=[CH:17][CH:16]=[N:9][C:6]2[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:1.2|

Inputs

Step One
Name
Quantity
12.32 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Name
Quantity
160 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Three
Name
Quantity
13.22 g
Type
reactant
Smiles
C(\C=C\C1=CC=CC=C1)=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred under nitrogen for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
The crude product is recrystallized from methylene chloride-petroleum ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=CC=NC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 20.96 g
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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